![molecular formula C2H3NO2S B099678 N-Sulfinylacetamide CAS No. 16767-75-2](/img/structure/B99678.png)
N-Sulfinylacetamide
Overview
Description
N-Sulfinylacetamide is an organic compound characterized by the presence of a sulfinyl group attached to an acetamide moiety. It is a reactive dienophile, making it a valuable intermediate in various organic synthesis reactions, particularly in the formation of pentacene precursors through Diels-Alder reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Sulfinylacetamide can be synthesized through the reaction of acetamide with sulfur dioxide and a suitable oxidizing agent. The process involves the formation of an intermediate sulfinyl chloride, which subsequently reacts with acetamide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of sulfur dioxide and oxidizing agents under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Sulfinylacetamide primarily undergoes Diels-Alder reactions due to its dienophilic nature. It can also participate in other reactions such as oxidation and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve Lewis acids as catalysts and are conducted at moderate temperatures (120-200°C) to facilitate the formation of adducts.
Oxidation Reactions: Utilize oxidizing agents such as hydrogen peroxide or peracids to convert this compound into sulfonyl derivatives.
Substitution Reactions: Can occur in the presence of nucleophiles, leading to the formation of substituted acetamides.
Major Products Formed:
Pentacene Precursors: Formed through Diels-Alder reactions with pentacene.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Substituted Acetamides: Produced through substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
N-sulfinylacetamide derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit a range of bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have synthesized various this compound derivatives that exhibit significant activity against both Gram-positive and Gram-negative bacteria, demonstrating their broad-spectrum efficacy .
2. Anti-inflammatory Properties
The acetamide moiety is known for its anti-inflammatory effects. This compound derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that certain derivatives can effectively reduce COX-2 activity, suggesting their utility in treating inflammatory conditions .
3. Covalent Inhibitors
Recent advancements have highlighted the use of this compound as a covalent inhibitor in protein labeling applications. The compound's electrophilic nature allows it to selectively label proteins of interest, providing insights into protein dynamics and interactions within biological systems. This application is particularly useful in drug discovery and development processes .
Biochemical Applications
1. Urease Inhibition
This compound has been investigated for its urease inhibitory properties. Urease is an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers. Studies have indicated that specific derivatives can inhibit urease activity, providing a basis for developing therapeutic agents targeting urease-related diseases .
2. Targeted Drug Delivery
The structural characteristics of this compound make it a candidate for developing targeted drug delivery systems. Its ability to form stable complexes with biomolecules allows for the design of drug carriers that can release therapeutic agents at specific sites within the body, enhancing treatment efficacy while minimizing side effects .
Material Science Applications
1. Polymer Chemistry
This compound has also found applications in polymer chemistry, particularly in the synthesis of novel polymeric materials with enhanced properties. The incorporation of sulfinyl groups into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for various industrial applications .
2. Synthesis of Novel Heterocycles
The versatility of this compound in chemical synthesis has led to the development of novel heterocyclic compounds. These compounds often exhibit unique biological activities and can serve as scaffolds for further drug development .
Case Studies
Mechanism of Action
The mechanism of action of N-Sulfinylacetamide involves its role as a reactive dienophile in Diels-Alder reactions. The sulfinyl group activates the acetamide moiety, making it highly reactive towards dienes. This reactivity facilitates the formation of adducts, which can undergo further transformations to yield desired products .
Comparison with Similar Compounds
N-Sulfinylbenzamide: Similar in structure but with a benzamide moiety instead of an acetamide moiety.
N-Sulfinylformamide: Contains a formamide moiety, making it less sterically hindered compared to N-Sulfinylacetamide.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in Diels-Alder reactions. Its ability to form stable adducts with various dienes makes it a valuable intermediate in organic synthesis .
Biological Activity
N-Sulfinylacetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is synthesized through the reaction of acetamide with sulfinylating agents. The process typically involves:
- Reagents : Acetamide and a suitable sulfinylating agent (e.g., sulfur dioxide).
- Conditions : The reaction is carried out under controlled temperature and pressure to optimize yield and purity.
The resulting compound features a sulfinyl group attached to the acetamide moiety, which is crucial for its biological activity.
2. Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds derived from this scaffold have demonstrated efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to the presence of the sulfinyl group, which plays a role in electron donation .
- Enzyme Inhibition : Several studies have reported that this compound can inhibit key enzymes such as urease and α-glucosidase, which are involved in metabolic pathways relevant to diabetes and other metabolic disorders .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:
- Modification Effects : Alterations in the sulfinyl group or the acetamide structure can enhance or diminish biological activity. For example, introducing electron-withdrawing or donating groups can affect binding affinity to target enzymes or receptors .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of various derivatives based on their chemical structure. Models have shown high correlation coefficients (e.g., values above 0.9), indicating that structural modifications can be systematically analyzed to optimize therapeutic efficacy .
4. Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various this compound derivatives against clinical isolates of bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
- Antioxidant Studies : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to oxidative agents. This suggests its potential use as a protective agent in oxidative stress-related diseases .
5. Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for various therapeutic applications:
- Antimicrobial Agents : With rising antibiotic resistance, compounds like this compound may offer alternative treatment options for bacterial infections.
- Antioxidants in Disease Prevention : Its antioxidant properties could be harnessed in formulations aimed at preventing diseases associated with oxidative damage, such as neurodegenerative disorders.
- Metabolic Disorder Management : The enzyme inhibition capabilities suggest potential use in managing conditions like diabetes through modulation of carbohydrate metabolism .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-sulfinylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJGBUOYNNYNML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502692 | |
Record name | N-(Oxo-lambda~4~-sulfanylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16767-75-2 | |
Record name | N-(Oxo-lambda~4~-sulfanylidene)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sulphinylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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